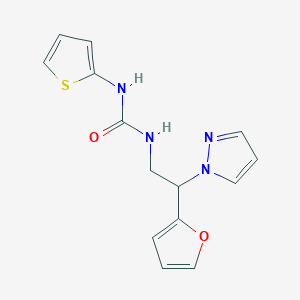

1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)urea

Description

Properties

IUPAC Name |

1-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S/c19-14(17-13-5-2-9-21-13)15-10-11(12-4-1-8-20-12)18-7-3-6-16-18/h1-9,11H,10H2,(H2,15,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUSBZVMOXUFVMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C(CNC(=O)NC2=CC=CS2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)urea is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by various research findings and data tables.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 284.33 g/mol. Its structure features a furan ring, a pyrazole moiety, and a thiophene group, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of pyrazole derivatives, including those similar to our compound. In vitro assays have shown that compounds containing the pyrazole scaffold exhibit significant cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.12 ± 0.45 |

| SiHa | 4.34 ± 0.98 |

| PC-3 | 4.46 ± 0.53 |

These results indicate that the compound may inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation .

Anti-inflammatory Activity

The anti-inflammatory effects of similar pyrazole compounds have been documented through various assays, including the inhibition of nitric oxide production in macrophages. The presence of the thiophene group enhances this activity, making it a promising candidate for treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been widely studied. Compounds with similar structures have shown effectiveness against both bacterial and fungal strains. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest that the compound can be effective against common pathogens .

Case Studies

- Cytotoxicity Study on Cancer Cells : A study evaluated the cytotoxic effects of various pyrazole derivatives on MCF-7 breast cancer cells using an MTT assay. The results indicated that compounds with a similar structure to our target compound exhibited IC50 values ranging from 3 to 10 µM, demonstrating selective toxicity towards cancer cells compared to normal cells .

- Anti-inflammatory Mechanism Investigation : Research focused on the anti-inflammatory mechanisms of thiophene-containing pyrazoles showed that these compounds could significantly reduce pro-inflammatory cytokine production in LPS-stimulated macrophages, further supporting their potential therapeutic use in inflammatory conditions .

Scientific Research Applications

Antiviral Activity

Recent studies have demonstrated that compounds containing pyrazole and furan moieties exhibit significant antiviral properties. For instance, derivatives of pyrazole have been shown to inhibit various viruses, including herpes simplex virus type 1 and HIV. The compound may share similar antiviral mechanisms due to its structural components.

- Mechanism of Action : The antiviral efficacy is often attributed to the ability of these compounds to interfere with viral replication processes. For example, compounds that inhibit reverse transcriptase in HIV have been identified, suggesting a potential pathway for 1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)urea as an antiviral agent .

-

Case Studies :

- A study reported that pyrazole derivatives exhibited an EC50 value (the concentration required to achieve half-maximal effect) of 0.02 μM against HIV, indicating potent activity .

- Another investigation highlighted a series of new pyrazole-based compounds that effectively reduced plaque formation in herpes simplex virus infections by up to 69% .

Anticancer Properties

There is emerging evidence suggesting that compounds with similar structural features may possess anticancer properties. The presence of the thiophene ring could enhance the compound's ability to interact with biological targets involved in cancer proliferation.

- Mechanism of Action : Compounds with thiophene and pyrazole moieties have been studied for their ability to induce apoptosis in cancer cells through various pathways, including the inhibition of cell cycle progression and modulation of apoptosis-related proteins .

- Case Studies :

Enzyme Inhibition

The compound may also serve as a lead structure for developing inhibitors targeting specific enzymes involved in disease pathology.

- Potential Targets : Enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are implicated in inflammatory processes, could be inhibited by derivatives based on the structure of this compound.

Chemical Reactions Analysis

Oxidation Reactions

The furan and thiophene rings are susceptible to oxidation under controlled conditions:

Mechanistic Insights :

-

Furan oxidizes to γ-diketones via electrophilic attack on the electron-rich ring.

-

Thiophene forms sulfoxides or sulfones depending on oxidant strength.

Reduction Reactions

The urea group and aromatic systems participate in reduction processes:

| Reaction | Reagents/Conditions | Products | References |

|---|---|---|---|

| Urea carbonyl reduction | LiAlH₄, anhydrous ether | Corresponding amine derivatives | |

| Furan ring hydrogenation | H₂, Pd/C catalyst | Tetrahydrofuran analog |

Key Observations :

-

LiAlH₄ reduces urea to amines but requires careful control to avoid over-reduction.

-

Catalytic hydrogenation of furan preserves the pyrazole and thiophene rings.

Substitution Reactions

Electrophilic substitution occurs preferentially on the pyrazole and thiophene rings:

Regioselectivity :

-

Nitration favors the C4 position of pyrazole due to electron-withdrawing effects of adjacent nitrogen .

-

Thiophene halogenation occurs at the α-position (C5) under Friedel-Crafts conditions.

Hydrolysis and Degradation

The urea linkage undergoes hydrolysis under acidic or basic conditions:

| Reaction | Reagents/Conditions | Products | References |

|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux | 2-(Furan-2-yl)-2-(1H-pyrazol-1-yl)ethylamine + Thiophen-2-ylamine | |

| Basic hydrolysis | NaOH (2M), 80°C | Same as above, with higher reaction rate |

Stability Considerations :

-

The compound is stable in neutral aqueous solutions but degrades rapidly in strongly acidic/basic media.

Complexation and Coordination Chemistry

The pyrazole nitrogen and urea oxygen act as ligands for metal ions:

| Reaction | Reagents/Conditions | Products | References |

|---|---|---|---|

| Cu(II) complexation | CuCl₂, methanol, RT | Octahedral Cu(II) complex | |

| Fe(III) chelation | Fe(NO₃)₃, aqueous ethanol | Fe(III)-urea coordination polymer |

Applications :

-

Metal complexes exhibit enhanced solubility and potential catalytic activity.

Comparison with Similar Compounds

1-Phenyl-3-(3-(((5-Phenyl-1H-1,2,4-Triazol-3-yl)methyl)thio)phenyl)urea

2-Cyano-3-(1-Phenyl-3-(Thiophen-2-yl)-1H-Pyrazol-4-yl)acrylamide

- Structure : Acrylamide core with pyrazole and thiophene substituents.

- Synthesis: Condensation of pyrazole-thiophene precursors with cyanoacrylamide .

- Key Difference : Acrylamide backbone vs. urea, impacting solubility and interaction with biological targets (e.g., kinase inhibition) .

Pyrazole-Thiophene Hybrids

1-Phenyl-3-(4-Nitrophenyl)-5-(2-Thienyl)-2-Pyrazoline

- Structure : Pyrazoline ring fused with thiophene and nitroaryl groups.

- Characterization : X-ray crystallography and DFT studies reveal planar geometry and strong intramolecular charge transfer, relevant for optoelectronic applications .

- Key Difference : Pyrazoline core vs. pyrazole-ethyl-urea, suggesting divergent stability and π-conjugation properties .

Electronic and Steric Effects

- Thiophene vs.

- Urea vs. Acrylamide : Urea’s hydrogen-bonding capacity may improve solubility and target binding affinity compared to acrylamide’s rigid planar structure .

Q & A

Q. What synthetic strategies are used to prepare 1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)urea, and how are intermediates characterized?

Methodological Answer:

- Multi-step synthesis : Begin with functionalized furan and pyrazole precursors. For example, (E)-3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one can react with a MIDA-boryl reagent to form intermediates, followed by urea coupling with thiophen-2-yl isocyanate .

- Purification : Use reversed-phase column chromatography for intermediates (94% yield reported for similar compounds) .

- Characterization :

Q. How is the crystal structure of this compound determined, and what software is recommended?

Methodological Answer:

- Data collection : Use single-crystal X-ray diffraction.

- Refinement : Employ SHELXL (SHELX suite) for small-molecule refinement. SHELXL integrates features like twinning correction and hydrogen-bond analysis .

- Validation : Cross-check with CIF validation tools and compare bond lengths/angles to similar structures (e.g., pyrazole-thiophene derivatives in ).

Advanced Research Questions

Q. How do structural modifications (e.g., pyrazole substituents) influence σ1 receptor binding affinity?

Methodological Answer:

- SAR Workflow :

- Key Findings :

| Substituent on Pyrazole | σ1R Binding Affinity (Ki, nM) | σ2R Selectivity (σ1R/σ2R) |

|---|---|---|

| Morpholine ethylenoxy | 2.3 | >1000 |

| Linear alkyl chain | 15.4 | 50 |

Q. How can molecular docking predict interactions with the human adenosine A2A receptor?

Methodological Answer:

- Docking Protocol :

- Key Interactions :

- Hydrogen bonds between urea NH and Thr87.

- π-π stacking between thiophene and Phe168.

Q. How should researchers resolve discrepancies in NMR or crystallographic data?

Methodological Answer:

- NMR conflicts :

- Crystallographic outliers :

Q. What preclinical models are suitable for evaluating neuropathic pain activity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.